5-(4-fluorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide
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Overview
Description
5-(4-FLUOROPHENYL)-N-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and a trifluoromethyl group, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-FLUOROPHENYL)-N-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the core pyrazolopyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the efficient incorporation of the fluorophenyl and trifluoromethyl groups .
Chemical Reactions Analysis
Types of Reactions
5-(4-FLUOROPHENYL)-N-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
5-(4-FLUOROPHENYL)-N-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-FLUOROPHENYL)-N-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Another compound with a similar core structure but different functional groups.
Trifluoromethylated compounds: Compounds containing the trifluoromethyl group, which is known for its significant impact on the biological activity and stability of molecules.
Uniqueness
The uniqueness of 5-(4-FLUOROPHENYL)-N-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl and trifluoromethyl groups enhances its stability and potential biological activity, making it a valuable compound for various scientific studies .
Properties
Molecular Formula |
C22H16F4N6O2 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H16F4N6O2/c23-12-7-5-11(6-8-12)15-9-17(22(24,25)26)32-18(27-15)10-16(31-32)20(33)30-29-19-13-3-1-2-4-14(13)28-21(19)34/h1-8,10,15,17,27-28,34H,9H2 |
InChI Key |
GKKVNNMMPQNWBF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)N=NC3=C(NC4=CC=CC=C43)O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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